N-(5-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
N-(5-Chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a spirocyclic compound featuring a triazaspiro[4.5]decane core. Its molecular formula is C₂₂H₂₃ClN₄O₂S, with a molecular weight of 442.97 g/mol . The structure includes three distinct substituents:
- A 5-chloro-2-methylphenyl group at the carboxamide position.
- A 4-methoxyphenyl group at the second position.
- A methylsulfanyl (SCH₃) group at the third position.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-15-4-7-17(24)14-19(15)25-22(29)28-12-10-23(11-13-28)26-20(21(27-23)31-3)16-5-8-18(30-2)9-6-16/h4-9,14H,10-13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCXEVWTXTIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic synthesis. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of functional groups such as the methoxy and methylsulfanyl groups through substitution reactions.
- Final coupling reactions to attach the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to ensure sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Compound 13: 8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)propyl)-1,3-Diazaspiro[4.5]decane-2,4-Dione
- Core Structure : Diazaspiro[4.5]decane (vs. triazaspiro in the target compound).
- Substituents : Phenyl group at position 8; a piperazine-linked propyl chain at position 3.
- Key Differences : The absence of a chloro-methylphenyl group and methylsulfanyl moiety. Piperazine inclusion may enhance solubility and CNS penetration.
Compound 14: 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-Phenyl-1,3-Diazaspiro[4.5]decane-2,4-Dione
- Substituents : Similar to Compound 13 but with a 3-chlorophenyl modification on the piperazine ring.
- Key Differences : Chlorine substitution on the phenyl ring may increase electrophilicity and binding affinity compared to the target compound’s methylsulfanyl group.
- Activity : Enhanced selectivity for chlorinated receptor subtypes hypothesized .
Pesticide-Related Spirocyclic Compounds
Triticonazole (5-((4-Chlorophenyl)Methylene)-2,2-Dimethyl-1-(1H-1,2,4-Triazol-1-ylmethyl)Cyclopentanol)
Propiconazole (1-((2-(2,4-Dichlorophenyl)tetrahydro-5-(2,2,2-Trifluoroethoxy)-1,3-Dioxolan-2-yl)Methyl)-1H-1,2,4-Triazole)
- Core Structure : Dioxolane ring fused to a triazole.
- Substituents : Dichlorophenyl and trifluoroethoxy groups.
- Key Differences : Halogen-rich structure optimized for fungal membrane disruption, contrasting with the target compound’s methoxy and methylsulfanyl groups .
Close Analogues in Recent Reports
E972-0673: N-(5-Chloro-2-Methoxyphenyl)-2-(Methylsulfanyl)-3-Phenyl-1,4,8-Triazaspiro[4.5]deca-1,3-Diene-8-Carboxamide
- Molecular Formula : C₂₂H₂₃ClN₄O₂S (identical to the target compound).
- Substituent Variation : 5-Chloro-2-methoxyphenyl (vs. 5-chloro-2-methylphenyl in the target).
Comparative Data Table
Key Research Findings
Substituent Effects :
- Chlorine and methoxy groups enhance electrophilicity and binding to hydrophobic pockets (common in both pharmaceuticals and pesticides) .
- Methylsulfanyl (SCH₃) may improve metabolic stability over sulfur-free analogs but could reduce solubility .
Activity Gaps :
- Unlike pesticidal triazoles (e.g., propiconazole), the target compound lacks a direct fungicidal motif (e.g., triazole ring), suggesting divergent applications .
Biological Activity
N-(5-Chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 509.02 g/mol. The structural representation includes a triazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H25ClN4O3S |
| Molecular Weight | 509.02 g/mol |
| InChI | InChI=1S/C26H25ClN4O3S |
| InChIKey | WMZKTOCGGLHILX-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. A study highlighted that derivatives of similar structures showed moderate to good activity against various bacterial strains. Although specific data on the compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.
Anticancer Potential
Compounds with triazole moieties have been investigated for their anticancer properties. For instance, certain triazole derivatives showed promising results against colon carcinoma and breast cancer cell lines, with IC50 values indicating effective cytotoxicity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study: Triazole Derivatives
A study published in Nature examined a series of triazole derivatives that demonstrated significant activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazole A | HCT-116 (Colon) | 6.2 |
| Triazole B | T47D (Breast) | 27.3 |
These findings suggest that the target compound may also exhibit similar anticancer activity due to its structural characteristics.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of triazole-containing compounds. Some studies have documented the effectiveness of related compounds in reducing inflammation in animal models, indicating a possible therapeutic application for inflammatory diseases.
Synthesis and Research Findings
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide typically involves multi-step reactions starting from simpler precursors. The exact synthetic route may vary but often includes:
- Formation of the triazole ring.
- Introduction of substituents such as methylsulfanyl and chloro groups.
- Final coupling to form the complete carboxamide structure.
Research Limitations
Despite the promising biological activities associated with similar compounds, specific studies directly investigating this compound's effects are sparse. Further research is necessary to elucidate its full biological profile and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
